molecular formula C12H17Cl2NO2 B4142062 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4142062
M. Wt: 278.17 g/mol
InChI Key: BMQWGBFVNKGOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound that features a combination of an allyloxy group, a chlorobenzyl group, and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 2-(allyloxy)-5-chlorobenzylamine with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid to promote the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes:

    Mixing: Reactants are mixed in a solvent.

    Heating: The mixture is heated to the desired temperature.

    Purification: The product is purified through crystallization or distillation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor activity and signal transduction pathways.

    Affect cellular processes: Influence cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar amino and hydroxyl groups.

    2-(allyloxy)ethanol: Contains the allyloxy group but lacks the chlorobenzyl and amino groups.

    5-chlorobenzylamine: Contains the chlorobenzyl group but lacks the allyloxy and ethanolamine groups.

Uniqueness

2-[(5-Chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(5-chloro-2-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-2-7-16-12-4-3-11(13)8-10(12)9-14-5-6-15;/h2-4,8,14-15H,1,5-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQWGBFVNKGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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